BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-5-nitro-1H-indazole

Lipophilicity Membrane permeability Lead optimization

3-(4-methoxyphenyl)-5-nitro-1H-indazole (CAS 395099-28-2) is a heterocyclic compound belonging to the indazole family, a class extensively recognized for kinase inhibitory and antiproliferative activities. It bears a 5-nitro group and a 3-(4-methoxyphenyl) substituent on the indazole core, with molecular formula C₁₄H₁₁N₃O₃, molecular weight 269.26 g·mol⁻¹, computed logP 3.67, and polar surface area (PSA) 83.73 Ų.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
CAS No. 395099-28-2
Cat. No. B1629873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-5-nitro-1H-indazole
CAS395099-28-2
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)14-12-8-10(17(18)19)4-7-13(12)15-16-14/h2-8H,1H3,(H,15,16)
InChIKeySAADTSDBSVFUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-5-Nitro-1H-Indazole (CAS 395099-28-2): Core Structural and Physicochemical Profile for Research Procurement


3-(4-methoxyphenyl)-5-nitro-1H-indazole (CAS 395099-28-2) is a heterocyclic compound belonging to the indazole family, a class extensively recognized for kinase inhibitory and antiproliferative activities [1]. It bears a 5-nitro group and a 3-(4-methoxyphenyl) substituent on the indazole core, with molecular formula C₁₄H₁₁N₃O₃, molecular weight 269.26 g·mol⁻¹, computed logP 3.67, and polar surface area (PSA) 83.73 Ų .

Why Generic Substitution of 3-(4-Methoxyphenyl)-5-Nitro-1H-Indazole (CAS 395099-28-2) Is Not Advisable Without Comparative Data


Indazole derivatives with divergent substitution patterns exhibit markedly different physicochemical and biological profiles. For instance, 5-nitroindazole (CAS 5401-94-5) is a known MAO‑B inhibitor (IC₅₀ 2.5 µM) [1], whereas 3-(4-methoxyphenyl)-1H-indazole (CAS 55271-06-2) lacks the nitro group and shows a distinct kinase‑inhibition signature . The target compound combines both the 5-nitro and 3-(4-methoxyphenyl) motifs, yielding a unique logP, PSA, and synthetic reactivity that cannot be replicated by either mono‑substituted analog. Consequently, interchanging these compounds without quantitative justification risks altered reactivity, permeability, and target engagement in downstream applications.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-5-Nitro-1H-Indazole (CAS 395099-28-2) Against Closest Analogs


Lipophilicity Advantage: Target Compound Exhibits 1.68 log Units Higher logP Than 5-Nitroindazole

The target compound displays a computed logP of 3.67 , versus 5-nitroindazole (CAS 5401-94-5) with a logP of 1.99 . The 1.68‑unit increase indicates substantially higher lipophilicity, which is expected to enhance passive membrane permeability and influence compound distribution in cellular assays.

Lipophilicity Membrane permeability Lead optimization

Polar Surface Area Differentiation: Target Compound Has 83.73 Ų PSA vs. 37.91 Ų for the Non-Nitrated Analog

The target compound's PSA of 83.73 Ų is 45.82 Ų higher than that of 3-(4-methoxyphenyl)-1H-indazole (PSA 37.91 Ų) . This increase, driven by the 5-nitro group, predicts reduced passive CNS penetration (PSA > 70–80 Ų is generally associated with poor brain penetration), making the target compound potentially more suitable for peripheral target applications.

Polar surface area Bioavailability CNS penetration

Commercial Purity Consistency: Target Compound Routinely Offered at ≥98% Purity vs. 95% for the Non-Nitrated Analog

Multiple vendors list the target compound at ≥98% purity . In contrast, 3-(4-methoxyphenyl)-1H-indazole is frequently supplied at 95% purity . The 3‑percentage‑point absolute purity advantage reduces the impact of impurities on dose‑response reproducibility and minimizes the need for repurification in sensitive biochemical assays.

Purity Reproducibility Procurement quality

Synthetic Versatility: Direct Precursor to Kinase‑Focused 5-Amino-3-(4-Methoxyphenyl)-1H-Indazole Scaffold

The 5-nitro group of the target compound can be selectively reduced to the corresponding 5‑amino derivative, 3-(4-methoxyphenyl)-1H-indazol-5-amine (CAS 770701-75-2) . This amino scaffold is a recognized core in indazole‑based kinase inhibitor patents, including those covering substituted indazoles for oncology applications [1]. In contrast, 3-(4-methoxyphenyl)-1H-indazole lacks the handle for such direct functionalization at the C5 position.

Synthetic intermediate Kinase inhibitor Nitro reduction

Procurement-Relevant Application Scenarios for 3-(4-Methoxyphenyl)-5-Nitro-1H-Indazole (CAS 395099-28-2)


Cellular Phenotypic Screening Requiring High Lipophilicity for Membrane Permeability

The target compound's elevated logP (3.67 vs. 1.99 for 5-nitroindazole) predicts superior passive membrane permeability, making it a preferred starting point for phenotypic screens where intracellular target engagement is required. Procurement teams supporting cell‑based drug discovery should prioritize this compound when logP > 3 is a desired property .

Peripheral Target Programs Where Low CNS Penetration Is Desired

With a PSA of 83.73 Ų, the target compound exceeds the 70–80 Ų threshold associated with poor brain penetration. Medicinal chemistry programs targeting peripheral kinases or inflammatory pathways should select this compound over 3-(4-methoxyphenyl)-1H-indazole (PSA 37.91 Ų) to minimize the risk of CNS‑mediated side effects .

Kinase Inhibitor Medicinal Chemistry Using the Nitro‑to‑Amine Reduction Strategy

The target compound functions as a direct precursor to 5-amino-3-(4-methoxyphenyl)-1H-indazole, a core scaffold cited in kinase inhibitor patents. Groups synthesizing focused indazole libraries can streamline their synthetic routes by procuring the nitro compound as a single, versatile building block, eliminating the need for separate sourcing of the amino derivative [1].

Reproducible Biochemical Assays Requiring High‑Purity Building Blocks

The target compound is consistently available at ≥98% purity from multiple vendors, compared to 95% for the non‑nitrated analog. This purity advantage supports dose‑response and enzyme‑kinetic studies where even small impurities can distort IC₅₀ determinations and reduce inter‑batch reproducibility .

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.